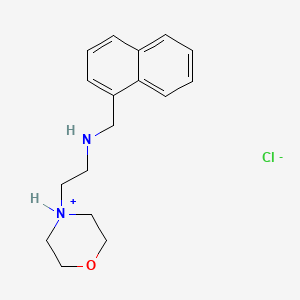![molecular formula C9H17Cl2N3O B7855038 [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride](/img/structure/B7855038.png)
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride involves specific synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting these materials to mechanical processing in the presence of a nucleophile . This method ensures the efficient synthesis of the compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and quality. The methods employed are designed to maximize yield while minimizing impurities, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced properties or functionalities compared to the original compound.
Applications De Recherche Scientifique
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in industry, this compound is used in the production of materials with specific characteristics, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, making this compound a valuable tool for studying cellular processes and developing new therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds: [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous chemical structures or functionalities.
Uniqueness: What sets this compound apart from its similar counterparts is its specific chemical structure and the resulting properties. These unique characteristics make it particularly suitable for certain applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-9(11)8(5-13-2)7(3-10)4-12-6;;/h4H,3,5,10-11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVCXDIJIMUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[NH3+])COC)C[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1[NH3+])COC)C[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride](/img/structure/B7854998.png)

![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)

![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)
![(2S)-2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide;hydrochloride](/img/structure/B7855051.png)

![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![Dimethyl-[2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]ethyl]azanium;chloride](/img/structure/B7855058.png)
